molecular formula C6H4BrIO2S B6614687 methyl 4-bromo-5-iodothiophene-2-carboxylate CAS No. 1047635-94-8

methyl 4-bromo-5-iodothiophene-2-carboxylate

Cat. No. B6614687
CAS RN: 1047635-94-8
M. Wt: 346.97 g/mol
InChI Key: YKZOQOKZRYBPTA-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-iodothiophene-2-carboxylate (MBITC) is a relatively new compound that has been studied and used in a variety of scientific research applications. MBITC is a bromo-iodothiophene derivative belonging to the family of carboxylates and has a unique structure composed of a thiophene ring, a bromine atom, and an iodine atom. MBITC has been found to have a variety of potential applications, including its use as a fluorescent dye, a catalyst, and a biological reagent.

Scientific Research Applications

Methyl 4-bromo-5-iodothiophene-2-carboxylate has been studied and used in a variety of scientific research applications. It has been used as a fluorescent dye, a catalyst, and a biological reagent. As a fluorescent dye, methyl 4-bromo-5-iodothiophene-2-carboxylate has been used to label proteins and other biomolecules, allowing for the visualization and tracking of these molecules. As a catalyst, methyl 4-bromo-5-iodothiophene-2-carboxylate has been used to promote the formation of carbon-carbon bonds in organic synthesis. As a biological reagent, methyl 4-bromo-5-iodothiophene-2-carboxylate has been used to study the effects of various compounds on cellular processes, such as cell proliferation and apoptosis.

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-iodothiophene-2-carboxylate is not fully understood. However, it is believed that methyl 4-bromo-5-iodothiophene-2-carboxylate acts as a Lewis acid, forming a complex with the substrate and facilitating the formation of a new carbon-carbon bond. Additionally, methyl 4-bromo-5-iodothiophene-2-carboxylate has been found to interact with proteins and other biomolecules, allowing for the visualization and tracking of these molecules.
Biochemical and Physiological Effects
The effects of methyl 4-bromo-5-iodothiophene-2-carboxylate on biochemical and physiological processes are not yet fully understood. However, studies have shown that methyl 4-bromo-5-iodothiophene-2-carboxylate can interact with proteins and other biomolecules, allowing for the visualization and tracking of these molecules. Additionally, methyl 4-bromo-5-iodothiophene-2-carboxylate has been found to promote the formation of carbon-carbon bonds in organic synthesis and to have an effect on cellular processes, such as cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 4-bromo-5-iodothiophene-2-carboxylate in lab experiments include its low cost, high purity, and high yield. Additionally, methyl 4-bromo-5-iodothiophene-2-carboxylate is relatively easy to synthesize and can be used as a fluorescent dye, a catalyst, and a biological reagent. The main limitation of methyl 4-bromo-5-iodothiophene-2-carboxylate is its lack of specificity, as it can interact with a variety of proteins and biomolecules.

Future Directions

Some potential future directions for the use of methyl 4-bromo-5-iodothiophene-2-carboxylate include its use as a fluorescent marker in medical imaging, its use as a catalyst in the synthesis of pharmaceuticals, and its use as a biological reagent in the study of cellular processes. Additionally, further research into the mechanism of action of methyl 4-bromo-5-iodothiophene-2-carboxylate could lead to a better understanding of its effects on biochemical and physiological processes. Finally, further research into the specificity of methyl 4-bromo-5-iodothiophene-2-carboxylate could lead to the development of compounds with improved selectivity for specific proteins and biomolecules.

properties

IUPAC Name

methyl 4-bromo-5-iodothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIO2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZOQOKZRYBPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At −78° C., nBuLi (2.05 mL, 5.13 mmol) was added to a solution of methyl 4,5-dibromo-2-thiophenecarboxylate (1.4 g, 4.67 mmol) in THF (10 mL). After the mixture was stirred for 30 min, I2 (1.185 g, 4.67 mmol) was added in 3 mL THF. After the resulting solution was stirred at −78° C. for 1 h, it was quenched with Na2S2O3 at −78° C., and warmed to RT. The reaction mixture was extracted with DCM, dried over Na2SO4, and concentrated. The crude product was purified on silica (EtOAc/Hex, 0-10%) to give the title compound (1.3 g, 56%) as a yellow solid: LC-MS (ES) m/z 348(M+H)+.
Name
Quantity
2.05 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.185 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
56%

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